6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole class. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of methoxy groups attached to both the benzothiazole and phenyl rings, which can influence its chemical properties and biological activities.
Scientific Research Applications
6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine.
3-methoxybenzaldehyde: Another precursor used in the synthesis.
Other benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
This compound is unique due to the presence of methoxy groups on both the benzothiazole and phenyl rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-7-6-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZMIYAUIITMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326155 |
Source
|
Record name | 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862975-83-5 |
Source
|
Record name | 6-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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